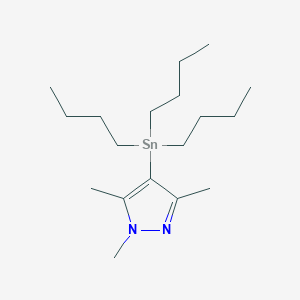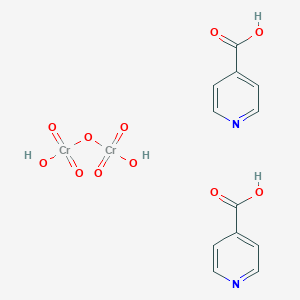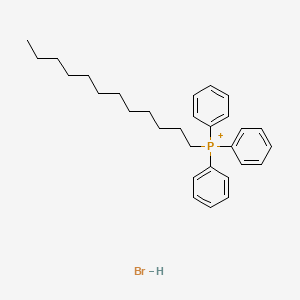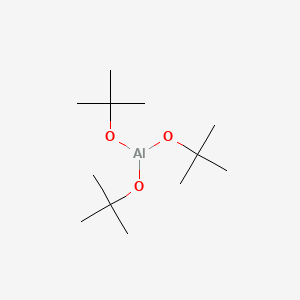
1'-Hydroxy Midazolam-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1’-Hydroxy Midazolam-13C3 is a stable isotope-labeled metabolite of Midazolam, a benzodiazepine derivative. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Midazolam.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Hydroxy Midazolam-13C3 involves the incorporation of carbon-13 isotopes into the Midazolam structureThe reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of 1’-Hydroxy Midazolam-13C3 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as liquid chromatography and mass spectrometry for purification and characterization .
化学反応の分析
Types of Reactions
1’-Hydroxy Midazolam-13C3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced back to Midazolam.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Formation of 1’-oxo Midazolam.
Reduction: Regeneration of Midazolam.
Substitution: Formation of substituted Midazolam derivatives.
科学的研究の応用
1’-Hydroxy Midazolam-13C3 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Midazolam and its metabolites.
Biology: Studied for its effects on neuronal activity and neurotransmission.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of Midazolam.
作用機序
1’-Hydroxy Midazolam-13C3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation, anxiolysis, and muscle relaxation. The compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, and is excreted in the urine .
類似化合物との比較
Similar Compounds
1’-Hydroxy Midazolam: The non-labeled version of the compound.
4-Hydroxy Midazolam: Another metabolite of Midazolam with similar pharmacological properties.
Temazepam-13C,d3: A stable isotope-labeled benzodiazepine used in similar research applications.
Uniqueness
1’-Hydroxy Midazolam-13C3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it an invaluable tool in pharmacokinetic research, providing insights into the metabolism and excretion of Midazolam that are not possible with non-labeled compounds .
特性
CAS番号 |
1189677-14-2 |
|---|---|
分子式 |
C18H13ClFN3O |
分子量 |
344.74 g/mol |
IUPAC名 |
[8-chloro-6-(2-fluorophenyl)-4H-(2,5-13C2)imidazolo[1,5-a][1,4]benzodiazepin-1-yl](113C)methanol |
InChI |
InChI=1S/C18H13ClFN3O/c19-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)20)22-9-12-8-21-17(10-24)23(12)16/h1-8,24H,9-10H2/i10+1,12+1,17+1 |
InChIキー |
QHSMEGADRFZVNE-BHKULXQMSA-N |
異性体SMILES |
C1[13C]2=CN=[13C](N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)[13CH2]O |
正規SMILES |
C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,5-Pentadeuterio-6-[2,3-dideuterio-1,4,4-tris(2,3,4,5,6-pentadeuteriophenyl)buta-1,3-dienyl]benzene](/img/structure/B12060123.png)



![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)




![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)

![4-Methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B12060187.png)
